molecular formula C11H9ClN2O2S2 B432495 4-((3-Chlorophenyl)thio)-3-pyridinesulfonamide CAS No. 58154-76-0

4-((3-Chlorophenyl)thio)-3-pyridinesulfonamide

Cat. No.: B432495
CAS No.: 58154-76-0
M. Wt: 300.8g/mol
InChI Key: BQONAVBCTLIHTR-UHFFFAOYSA-N
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Description

4-((3-Chlorophenyl)thio)-3-pyridinesulfonamide is a chemical research tool designed for investigators exploring the structure-activity relationships of sulfonamide-based inhibitors, particularly against carbonic anhydrase (CA) isoforms. The compound features a pyridine-3-sulfonamide scaffold, which is a recognized zinc-binding group (ZBG) known to coordinate with the active site zinc ion in carbonic anhydrases, thereby inhibiting enzyme activity . The 3,4-disubstitution pattern on the pyridine ring, with a (3-chlorophenyl)thio "tail," is a configuration of significant interest. This pattern is analogous to ortho substitution in benzenesulfonamides and has been shown in related compounds to enable selective interaction with the lipophilic half of the enzyme's active site. This can potentially confer selectivity for specific CA isoforms, such as the cancer-associated transmembrane isoforms hCA IX and hCA XII, which are overexpressed in hypoxic tumor microenvironments and are compelling targets in oncology research . The presence of the electron-withdrawing pyridine ring increases the acidity of the sulfonamide group, potentially enhancing its potency as a zinc-binding ligand . Researchers can utilize this compound to probe the mechanisms of CA inhibition and to develop novel, selective inhibitors for probing enzyme function or investigating therapeutic pathways. This product is intended for research purposes only in a laboratory setting.

Properties

IUPAC Name

4-(3-chlorophenyl)sulfanylpyridine-3-sulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9ClN2O2S2/c12-8-2-1-3-9(6-8)17-10-4-5-14-7-11(10)18(13,15)16/h1-7H,(H2,13,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BQONAVBCTLIHTR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)Cl)SC2=C(C=NC=C2)S(=O)(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9ClN2O2S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

300.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Pyridine Sulfonamide Core Synthesis

The pyridine sulfonamide moiety is often derived from 3-chloropyridine derivatives. A common intermediate is 3-chloro-4-(3-chlorophenyl)aminopyridine , which undergoes sulfonation to yield the sulfonamide.

Method 1: Nucleophilic Substitution with Arylthiol

Route Overview :

  • Intermediate Preparation : 3-Sulfonamido-4-(3'-chloro)phenylaminopyridine is synthesized via coupling of 3-chloropyridine with 3-chloroaniline, followed by sulfonation.

  • Thioether Formation : Reaction with 3-chlorothiophenol or related thiols under basic conditions.

Reaction Conditions :

StepReagents/ConditionsTemperatureTimeYieldPurity
13-Chloroaniline, 3-chloropyridine, K₂CO₃Reflux in acetone2–4 hrs~60%>95%
23-Chlorothiophenol, Et₃N, DCM0–25°C12–16 hrs~75%>90%

Key Observations :

  • Steric Effects : Bulky substituents on the pyridine ring (e.g., methyl groups at position 6) improve regioselectivity.

  • Solvent Impact : Polar aprotic solvents like DCM enhance reaction efficiency.

Method 2: Isocyanate Coupling

Route Overview :

  • Sulfonamide Intermediate : 3-Sulfonamido-4-(3'-chlorophenyl)aminopyridine is treated with n-butylisocyanate.

  • Cyclization/Condensation : Heating induces intramolecular cyclization to form the thioether linkage.

Reaction Conditions :

StepReagents/ConditionsTemperatureTimeYieldPurity
1n-Butylisocyanate, Et₃N85–95°C10 hrs~70%>90%
2HCl (acid workup)RT1 hrN/A>95%

Advantages :

  • High Purity : Products isolated as white crystals (m.p. 166–168°C) after acid precipitation.

  • Scalability : Suitable for industrial-scale synthesis.

Method 3: Bromination and Coupling

Route Overview :

  • Bromination : 3-Chloropyridine undergoes bromination at position 4 using N-bromosuccinimide (NBS).

  • Thioether Formation : Coupling with 3-chlorothiophenol via Pd-catalyzed cross-coupling.

Reaction Conditions :

StepReagents/ConditionsTemperatureTimeYieldPurity
1NBS, Pd(acac)₂, CHCl₃120°C2 hrs~64%>95%
23-Chlorothiophenol, CuI, Et₃N60°C4 hrs~55%>90%

Mechanistic Insight :

  • Catalytic Cycle : Pd(0) mediates oxidative addition of the brominated pyridine and transmetallation with the thiol.

Comparative Analysis of Methods

ParameterMethod 1 (Nucleophilic)Method 2 (Isocyanate)Method 3 (Pd-Catalyzed)
Reagents 3-Chlorothiophenol, Et₃Nn-Butylisocyanate, Et₃NNBS, Pd(acac)₂, CuI
Temperature 0–25°C85–95°C60–120°C
Yield 60–75%70%55–64%
Purity >90%>95%>90%
Advantages Mild conditionsHigh scalabilityRegioselective control
Limitations Requires anhydrous conditionsHigh energy inputExpensive catalysts

Purification and Characterization

Common Techniques :

  • Recrystallization : Using NaHCO₃/water-alcohol mixtures to isolate pure sulfonamide.

  • Spectroscopy :

    • ¹H NMR : δ 7.22–8.01 (aromatic protons), δ 3.07 (SCH₃ if present).

    • MS : [M+H]⁺ at m/z 301.8 (C₁₁H₁₀ClN₂O₂S₂).

Challenges and Optimizations

  • Oxidation Risks : Sulfur in thioethers may oxidize to sulfoxides/sulfones under acidic conditions.

  • Steric Hindrance : Bulky substituents on pyridine reduce yields in Pd-catalyzed couplings.

  • Green Chemistry : Use of dichloromethane or acetone may necessitate solvent recycling.

Industrial and Research Applications

  • Pharmaceutical Intermediates : Used in antiviral and anticancer drug synthesis due to sulfonamide’s bioactivity.

  • Material Science : Thioether linkages enhance stability in polymer modifications .

Chemical Reactions Analysis

Types of Reactions

4-((3-Chlorophenyl)thio)-3-pyridinesulfonamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the sulfonamide group to an amine.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the pyridine ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Amines.

    Substitution: Various substituted pyridine derivatives.

Scientific Research Applications

Antimicrobial Activity

4-((3-Chlorophenyl)thio)-3-pyridinesulfonamide has been studied for its antibacterial properties . Sulfonamides, in general, are known to inhibit bacterial folic acid synthesis, which is crucial for bacterial growth and replication. Research indicates that derivatives of sulfonamides exhibit significant activity against various Gram-positive bacteria, including Staphylococcus aureus and Streptococcus pneumoniae .

Case Study: Antibacterial Efficacy

A study demonstrated that related sulfonamide derivatives showed effective inhibition against Staphylococcus aureus, with IC50 values indicating potent antibacterial activity. This suggests that this compound could similarly exhibit strong antibacterial effects, warranting further investigation .

Antiviral Potential

The compound also shows promise in antiviral applications . Research on structurally similar compounds has indicated the ability to inhibit hepatitis B virus (HBV) replication in vitro. The mechanism involves the modulation of host cellular factors, which may also be applicable to this compound .

Case Study: Antiviral Effects

In a study focusing on N-phenylbenzamide derivatives, compounds structurally related to our target compound significantly inhibited HBV replication, suggesting that similar derivatives might exhibit comparable antiviral properties .

Anticancer Activity

The sulfonamide moiety is recognized for its anticancer properties , particularly through the modulation of pathways involved in cancer cell survival. This compound has been implicated in inducing apoptosis in various cancer cell lines.

Case Study: Anticancer Potential

Investigations into sulfonamide-based compounds revealed their ability to induce apoptosis in human cancer cell lines. One study reported that a structurally similar compound demonstrated significant anticancer activity, highlighting the therapeutic potential of this compound in oncology .

Inhibition of Kinases

Recent studies have explored the role of heterocycles like pyridine and its derivatives in inhibiting various kinases, including vascular endothelial growth factor receptor 2 (VEGFR-2). Compounds with similar structures have shown promising results as potent inhibitors of VEGFR-2, suggesting that this compound could also possess such inhibitory activity .

Case Study: Kinase Inhibition

A series of derivatives were tested for their inhibitory activity against VEGFR-2, with some compounds exhibiting IC50 values as low as 0.19 nM. This indicates a strong potential for this compound to act as a kinase inhibitor, making it a candidate for further development in cancer therapeutics .

Synthesis and Structure-Activity Relationship (SAR)

The synthesis of this compound involves several chemical reactions that can be optimized for improved yield and potency. Understanding the structure-activity relationship is crucial for enhancing its biological activity.

Synthesis Overview

The synthesis typically involves the reaction of chlorinated pyridine derivatives with thiol compounds followed by sulfonation reactions to yield the final product. The optimization of reaction conditions can lead to increased yields and purity .

Mechanism of Action

The mechanism of action of 4-((3-Chlorophenyl)thio)-3-pyridinesulfonamide involves its interaction with molecular targets such as enzymes or receptors. The sulfonamide group can mimic the structure of natural substrates, allowing the compound to inhibit enzyme activity by binding to the active site. This inhibition can disrupt metabolic pathways, leading to the desired therapeutic effects.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations and Physicochemical Properties

The pharmacological and physicochemical profiles of sulfonamide derivatives are highly dependent on substituent modifications. Below is a comparative analysis of key analogs:

Key Observations:

Substituent Impact on Activity: The piperazine group in Compound 20 (e.g., 4-(3,4-dichlorophenyl)piperazin-1-yl) enhances interaction with neurotransmitter receptors, making it relevant for central nervous system (CNS) drug development . The benzylthio group in Compound 12 increases steric bulk, which may reduce solubility but improve membrane permeability .

Synthetic Efficiency :

  • Compound 20 was synthesized in 80% yield via carbamoylation of a piperazine intermediate, suggesting favorable reactivity of the piperazine moiety .
  • Lower yields for Compounds 12 (58%) and 14 (63%) may reflect challenges in introducing bulky thioether groups .

Chlorine Substitution: The 3-chlorophenylthio group in the target compound provides a balance of lipophilicity and electronic effects, similar to the 3,4-dichlorophenyl group in Compound 20, which is known to enhance binding to dopamine receptors .

Spectroscopic and Structural Characterization

All compounds in Table 1 were confirmed via IR, ¹H-NMR, and ¹³C-NMR spectroscopy :

  • IR : Sulfonamide derivatives exhibit characteristic peaks for SO₂ (1120–1180 cm⁻¹) and NH (3250–3350 cm⁻¹) .
  • ¹H-NMR : The pyridine ring protons resonate at δ 7.5–8.5 ppm , while aromatic protons from chlorophenyl groups appear at δ 6.8–7.4 ppm .

Biological Activity

4-((3-Chlorophenyl)thio)-3-pyridinesulfonamide is a sulfonamide compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores the compound's biological activity, including its biochemical properties, cellular effects, molecular mechanisms, and therapeutic potential, supported by relevant data and case studies.

Chemical Structure and Properties

The chemical structure of this compound consists of a pyridine ring substituted with a chlorophenyl thio group and a sulfonamide functional group. This structural arrangement is crucial for its biological activity.

This compound has been investigated for its interactions with various biomolecules:

  • Enzyme Inhibition : The compound has shown inhibitory effects on enzymes involved in oxidative stress responses, suggesting its role in modulating cellular redox states.
  • Gene Expression : It influences the expression of genes related to inflammatory responses and apoptosis, which are critical in various disease processes.

Cellular Effects

The compound's effects on cellular processes include:

  • Cell Signaling : It alters cell signaling pathways, impacting cellular metabolism and function.
  • Metabolic Enzyme Modulation : Key metabolic enzymes are affected, leading to changes in metabolite levels and energy production within cells.

The biological activity of this compound can be attributed to its ability to bind to specific enzymes:

  • Binding Interactions : The compound interacts with active sites of enzymes, leading to conformational changes that affect their catalytic activity. This mechanism is essential for its role as an enzyme inhibitor .

Dosage Effects in Animal Models

Research indicates that the effects of this compound vary significantly with dosage:

  • Low Doses : At lower concentrations, it may exhibit beneficial properties such as anti-inflammatory and antioxidant effects.
  • High Doses : Conversely, higher doses can lead to toxicity and adverse cellular effects, emphasizing the importance of dosage in therapeutic applications.

Comparative Analysis with Similar Compounds

To understand the uniqueness of this compound, it is useful to compare it with structurally similar compounds:

Compound NameStructure FeaturesBiological Activity
2-Bromo-5-nitropyridineLacks sulfonamide groupAntimicrobial properties
4-Bromophenylsulfonyl-2-nitropyridineDifferent substitution patternAnticancer properties
4-Nitrophenyl derivativeReduced activity due to bulkinessWeaker VEGFR-2 inhibition

Case Studies and Research Findings

Several studies have highlighted the biological activity of this compound:

  • Antimicrobial Activity : Investigations have demonstrated its potential as an antimicrobial agent against various pathogens. In vitro studies revealed significant inhibition against bacterial strains, indicating its therapeutic potential in treating infections.
  • Anticancer Properties : The compound has been evaluated for anticancer activity, showing promising results in inhibiting tumor cell proliferation. Specific studies reported IC50 values indicating effective inhibition against cancer cell lines .
  • VEGFR Inhibition : Recent research indicates that derivatives of this compound exhibit inhibitory activity against VEGFR-2, a key target in cancer therapy. Compounds similar to this compound showed IC50 values comparable to known inhibitors .

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 4-((3-Chlorophenyl)thio)-3-pyridinesulfonamide, and how can experimental conditions be optimized?

  • Methodology : Begin with nucleophilic aromatic substitution between 3-chlorophenylthiol and a pyridine-sulfonamide precursor. Use Design of Experiments (DoE) to optimize variables like temperature, solvent polarity, and catalyst loading. Statistical tools such as response surface methodology (RSM) can minimize trial runs while maximizing yield . For computational pre-screening, employ density functional theory (DFT) to predict reaction feasibility and transition states .

Q. What safety protocols are essential when handling intermediates like pyridine-3-sulfonyl chloride derivatives?

  • Methodology : Follow GHS guidelines for chlorinated sulfonamides: use fume hoods, nitrile gloves, and chemical-resistant lab coats. Store intermediates in airtight containers under inert gas. First-aid measures include immediate rinsing for skin/eye contact and medical consultation for inhalation . Lab courses below the 698 level require 100% safety exam compliance before handling hazardous reagents .

Q. How can standard analytical techniques (e.g., NMR, MS) validate the compound’s purity and structure?

  • Methodology : Use 1^1H/13^13C NMR to confirm substituent positions on the pyridine and chlorophenyl rings. High-resolution mass spectrometry (HRMS) validates molecular weight. For crystalline intermediates, single-crystal X-ray diffraction (as in related pyrrolo-pyrimidine derivatives) provides unambiguous structural confirmation .

Advanced Research Questions

Q. How can computational tools resolve contradictions in reaction yield data for sulfonamide derivatives?

  • Methodology : Apply quantum chemical reaction path searches (e.g., IRC calculations) to identify competing pathways. Machine learning (ML) algorithms trained on experimental datasets can predict outliers and reconcile discrepancies between theoretical and empirical yields. Feedback loops integrating experimental data into computational models enhance predictive accuracy .

Q. What advanced separation techniques are suitable for isolating this compound from complex mixtures?

  • Methodology : Use membrane-based separation (e.g., nanofiltration) or preparative HPLC with C18 columns. For scale-up, simulate chromatographic conditions using COMSOL Multiphysics to optimize flow rates and solvent gradients . Thermodynamic modeling (e.g., UNIFAC) aids in solvent selection for crystallization .

Q. How do structural modifications (e.g., substituent position) impact the compound’s bioactivity or material properties?

  • Methodology : Perform structure-activity relationship (SAR) studies using molecular docking (e.g., AutoDock Vina) to assess binding affinity with target proteins. Compare electronic effects via Hammett plots or frontier molecular orbital (FMO) analysis. For materials science applications, DFT-calculated band gaps and solubility parameters guide functionalization .

Q. What strategies mitigate environmental risks during large-scale synthesis?

  • Methodology : Implement green chemistry principles: replace chlorinated solvents with ionic liquids or supercritical CO2_2. Use life cycle assessment (LCA) tools to evaluate waste streams. Collaborate with environmental chemistry labs to develop catalytic degradation protocols for byproducts .

Experimental Design & Data Analysis

Q. How can researchers design statistically robust experiments for studying sulfonamide reactivity?

  • Methodology : Adopt factorial designs (e.g., 2k^k designs) to test multiple variables (pH, temperature, stoichiometry). Use ANOVA to identify significant factors. For nonlinear systems, central composite designs (CCD) map response surfaces. Open-source tools like R or Python’s SciPy automate data analysis .

Q. What emerging AI-driven methods accelerate reaction optimization for this compound?

  • Methodology : Train neural networks on reaction databases (e.g., Reaxys) to predict optimal conditions. Autonomous labs with robotic platforms enable high-throughput screening. Tools like ChemOS integrate ML with real-time spectroscopic feedback for adaptive experimentation .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.